molecular formula C11H10N2O B1294747 2-(1H-imidazol-1-yl)-1-phenylethanone CAS No. 24155-34-8

2-(1H-imidazol-1-yl)-1-phenylethanone

Cat. No. B1294747
Key on ui cas rn: 24155-34-8
M. Wt: 186.21 g/mol
InChI Key: CVJNXVLQSKPUGP-UHFFFAOYSA-N
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Patent
US04067989

Procedure details

Phenacyl bromide (0.05 mol) and imidazole (0.02 mol) were stirred in methanol (50 ml) at 0° for 3 hours. The methanol was removed in vacuo and the residue taken up in methylene chloride (300 ml), washed with water (3 × 100 ml), and dried (anhydrous sodium sulphate). Removal of the solvent left a solid residue which on recrystallisation from ethyl acetate gave 2-(imidazol-1-yl)-acetophenone (60%) as light brown needles, m.p. 112°-113°.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[O:3].[NH:11]1[CH:15]=[CH:14][N:13]=[CH:12]1>CO>[N:11]1([CH2:1][C:2]([C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)=[O:3])[CH:15]=[CH:14][N:13]=[CH:12]1

Inputs

Step One
Name
Quantity
0.05 mol
Type
reactant
Smiles
C(C(=O)C1=CC=CC=C1)Br
Name
Quantity
0.02 mol
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol was removed in vacuo
WASH
Type
WASH
Details
washed with water (3 × 100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous sodium sulphate)
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
WAIT
Type
WAIT
Details
left a solid residue which
CUSTOM
Type
CUSTOM
Details
on recrystallisation from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)CC(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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